2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide
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Description
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O4S and its molecular weight is 473.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research on compounds with structural similarities involves the synthesis and evaluation of their biological activities. For example, the synthesis of formazans from Mannich base derivatives as antimicrobial agents illustrates the chemical versatility and potential for generating compounds with targeted biological activities (Sah et al., 2014). Similarly, the exploration of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors showcases the application in cancer therapy, highlighting the importance of modifying structural components to enhance metabolic stability (Stec et al., 2011).
Antimicrobial and Anticancer Properties
Compounds with chloro-fluorophenyl and acetamide components have been investigated for their antimicrobial and anticancer properties. The synthesis and antimicrobial activity evaluation of sulfide and sulfone derivatives reveal potential applications in combating bacterial and fungal infections (Badiger et al., 2013). Additionally, novel sulfonamide derivatives have been synthesized and tested for cytotoxic activity, suggesting potential in cancer treatment (Ghorab et al., 2015).
Environmental Impact and Herbicide Activity
The environmental impact and efficacy of related compounds, such as herbicides, have been studied to understand their behavior in agricultural settings. The adsorption, mobility, and efficacy of alachlor and metolachlor, for instance, provide insights into how soil properties influence the performance of chloro-acetamide herbicides (Peter & Weber, 1985).
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O4S/c1-31-16-9-7-15(8-10-16)25-21(28)13-27-26-22(17-4-2-3-5-19(17)24)18-12-14(23)6-11-20(18)32(27,29)30/h2-12H,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTIGHBPDOKFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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